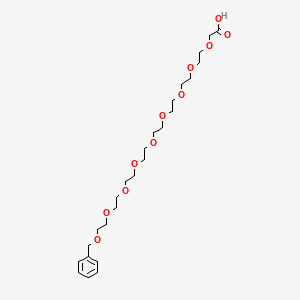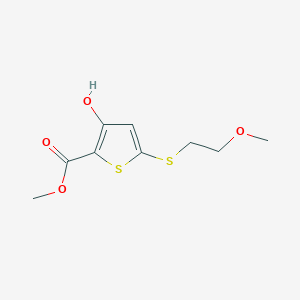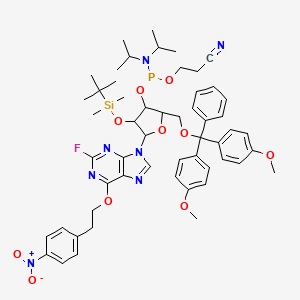
N-(4-Bromo-5-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromo-5-methylthiazol-2-yl)acetamide: is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-5-methylthiazol-2-yl)acetamide typically involves the bromination of 5-methylthiazole followed by acylation. The general synthetic route can be summarized as follows:
Bromination: 5-Methylthiazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to yield 4-bromo-5-methylthiazole.
Acylation: The brominated product is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(4-Bromo-5-methylthiazol-2-yl)acetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups, while reduction with lithium aluminum hydride can remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Hydroxylated derivatives or carboxylic acids.
Reduction Products: Dehalogenated compounds or amines.
科学的研究の応用
Chemistry: N-(4-Bromo-5-methylthiazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of thiazole derivatives on cellular processes. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its efficacy in inhibiting specific enzymes or pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of N-(4-Bromo-5-methylthiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity towards molecular targets .
類似化合物との比較
- N-(4-Bromo-2-methylthiazol-5-yl)acetamide
- N-(5-Bromo-4-methylthiazol-2-yl)acetamide
- N-(4-Chloro-5-methylthiazol-2-yl)acetamide
Comparison: N-(4-Bromo-5-methylthiazol-2-yl)acetamide is unique due to the specific positioning of the bromine atom and the acetamide group. This structural arrangement influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, solubility, and stability. These differences can be leveraged to tailor the compound for specific applications in research and industry .
特性
分子式 |
C6H7BrN2OS |
|---|---|
分子量 |
235.10 g/mol |
IUPAC名 |
N-(4-bromo-5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(7)9-6(11-3)8-4(2)10/h1-2H3,(H,8,9,10) |
InChIキー |
NYHMMODGUQWDNP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)


![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)


![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)


